Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine structure
908350-80-1 structure
Nome del prodotto:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Numero CAS:908350-80-1
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973624
CID:69435
PubChem ID:53482118

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • 2-(4-Phenylboronic acid pinacol ester)pyridine
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER
    • 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester
    • Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester
    • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine
    • 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • QC-4308
    • 4-(2-Pyridinyl)phenylboronicacidpinacolester
    • AMBA00085
    • BCP22851
    • BCP9000139
    • AM85962
    • OR360137
    • ST2409309
    • AX8165818
    • AB0049782
    • W9341
    • 350P801
    • (4-(PYRIDI
    • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane
    • MDL: MFCD11973624
    • Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
    • Chiave InChI: CMGIUUPUDMXXLT-UHFFFAOYSA-N
    • Sorrisi: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 281.15900
  • Massa monoisotopica: 281.1587090 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 281.2
  • Superficie polare topologica: 31.4

Proprietà sperimentali

  • Densità: 1.09
  • Indice di rifrazione: 1.55
  • PSA: 31.35000
  • LogP: 3.04780

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Informazioni sulla sicurezza

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
092159-250mg
4-(2-Pyridinyl)phenylboronic acid pinacol ester
908350-80-1 95%
250mg
£18.00 2022-03-01
Fluorochem
092159-1g
4-(2-Pyridinyl)phenylboronic acid pinacol ester
908350-80-1 95%
1g
£44.00 2022-03-01
Enamine
EN300-317166-0.25g
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
908350-80-1 95.0%
0.25g
$19.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19090-5g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
5g
¥710.0 2023-09-06
Apollo Scientific
OR360137-5g
4-(2-Pyridinyl)phenylboronic acid, pinacol ester
908350-80-1 98%
5g
£116.00 2025-02-20
abcr
AB437620-1g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; .
908350-80-1 95%
1g
€99.80 2025-03-19
Enamine
EN300-317166-5g
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
908350-80-1 95%
5g
$127.0 2023-09-05
Enamine
EN300-317166-0.05g
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
908350-80-1 95.0%
0.05g
$19.0 2025-03-19
TRC
T890513-500mg
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1
500mg
$ 340.00 2022-06-02
eNovation Chemicals LLC
D509341-5g
4-(2-Pyridinyl)phenylboronic acid pinacol ester
908350-80-1 97%
5g
$515 2024-05-24

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Riferimento
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; Wiensch, Eric M.; Montgomery, John, Organic Letters, 2021, 23(12), 4588-4592

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: N-Hydroxyphthalimide ,  tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ;  48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  15 h, 110 °C
Riferimento
Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions
Dai, Peng-Fei; Ning, Xiao-Shan; Wang, Hua; Cui, Xian-Chao; Liu, Jie; et al, Angewandte Chemie, 2019, 58(16), 5392-5395

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  14 h, rt → 85 °C
Riferimento
Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties
Liu, Xinyu; Wu, Meng; Zeng, Ruoqi; Li, Gang; Li, Qiuxia; et al, Inorganic Chemistry, 2022, 61(51), 20942-20948

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Ammonium acetate ,  Azidotrimethylsilane ,  Oxygen Catalysts: Cobalt(II) acetylacetonate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane ,  Water ;  24 h, 80 °C
Riferimento
Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes
Wang, Juanjuan; Lu, Hong ; He, Yi; Jing, Chunxiu; Wei, Hao, Journal of the American Chemical Society, 2022, 144(49), 22433-22439

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Riferimento
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; Wiensch, Eric M.; Montgomery, John, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  24 h, 80 °C
Riferimento
Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer
Shao, Shiyang; Ma, Zhihua; Ding, Junqiao; Wang, Lixiang; Jing, Xiabin; et al, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ;  2 h, rt
Riferimento
Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis
Firth, James D.; Hammarback, L. Anders; Burden, Thomas J.; Eastwood, Jonathan B.; Donald, James R.; et al, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Riferimento
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD